2'-Bromo-4'-cyanoacetanilide 2'-Bromo-4'-cyanoacetanilide
Brand Name: Vulcanchem
CAS No.: 656834-86-5
VCID: VC2002154
InChI: InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13)
SMILES: CC(=O)NC1=C(C=C(C=C1)C#N)Br
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol

2'-Bromo-4'-cyanoacetanilide

CAS No.: 656834-86-5

Cat. No.: VC2002154

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

2'-Bromo-4'-cyanoacetanilide - 656834-86-5

Specification

CAS No. 656834-86-5
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
IUPAC Name N-(2-bromo-4-cyanophenyl)acetamide
Standard InChI InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13)
Standard InChI Key VLAXAYVYYHHRBJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C=C1)C#N)Br
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)C#N)Br

Introduction

2'-Bromo-4'-cyanoacetanilide is an organic compound belonging to the class of substituted acetanilides. It is characterized by the presence of a bromine atom at the 2' position and a cyano group at the 4' position on the aromatic ring. This unique structural arrangement significantly influences its chemical properties and reactivity, making it a valuable intermediate in various fields, including medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2'-Bromo-4'-cyanoacetanilide typically involves two main steps: bromination and cyano substitution. These reactions require careful control of conditions such as temperature, reaction time, and solvent choice to optimize yield and purity.

Common Synthetic Routes:

  • Cyanoacetylation of Substituted Anilines: This method involves reacting 4-bromoaniline with cyanoacetic acid or its esters under basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures.

  • Fusion Method: This involves reacting 4-bromoaniline with ethyl cyanoacetate without a solvent at high temperatures (70-100°C).

Applications and Biological Activity

2'-Bromo-4'-cyanoacetanilide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial agents and anti-tubercular drugs. Its structural properties allow for modifications that enhance bioactivity.

Biological Activity Data:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Storage and Handling

2'-Bromo-4'-cyanoacetanilide should be stored at a temperature between 2 and 8 degrees Celsius to maintain its stability and prevent degradation.

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